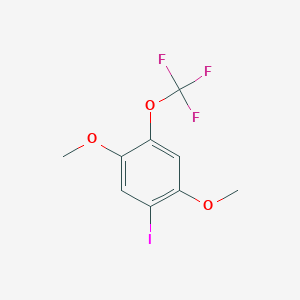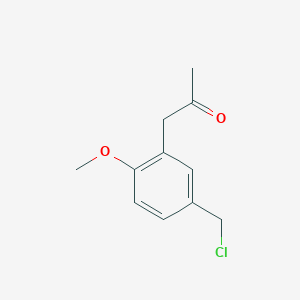
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is an organic compound with the molecular formula C10H10ClIO It is a derivative of propiophenone, featuring a chloromethyl and an iodine substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one typically involves the halogenation of a precursor molecule. One common method is the Friedel-Crafts acylation of 4-(chloromethyl)-3-iodobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The iodine substituent can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Reduction: The major product is 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-ol.
Oxidation: The major product is 1-(4-(Chloromethyl)-3-iodophenyl)propanoic acid.
Coupling: Various biaryl compounds can be formed depending on the coupling partner.
Aplicaciones Científicas De Investigación
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biochemical pathways and mechanisms of action of various biological targets.
Mecanismo De Acción
The mechanism of action of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chloromethyl and iodine substituents can interact with active sites or binding pockets, affecting the activity of the target molecule. The carbonyl group can also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)propan-1-one: Lacks the iodine substituent, making it less versatile in coupling reactions.
1-(4-Bromophenyl)propan-1-one: Similar structure but with a bromine substituent instead of iodine, affecting its reactivity and applications.
1-(4-Methylphenyl)propan-1-one: Lacks both halogen substituents, resulting in different chemical properties and reactivity.
Uniqueness
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is unique due to the presence of both chloromethyl and iodine substituents, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H10ClIO |
|---|---|
Peso molecular |
308.54 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-3-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClIO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |
Clave InChI |
CJAHYDJPZVSIQM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)CCl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


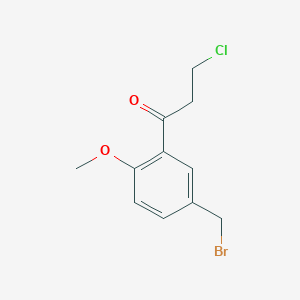
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
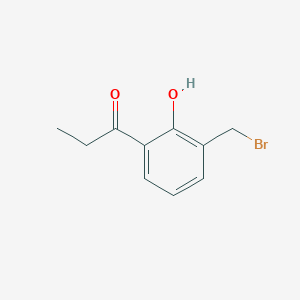
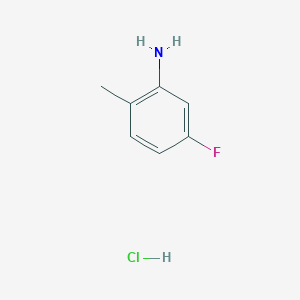
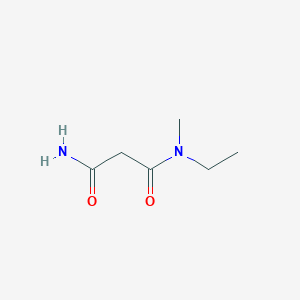
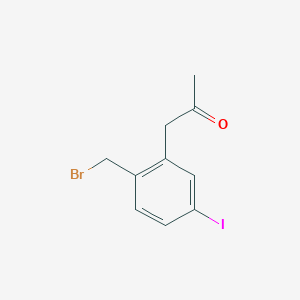
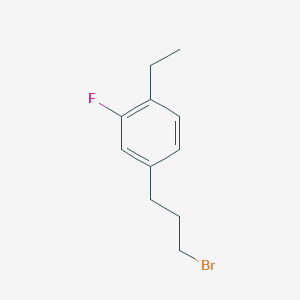

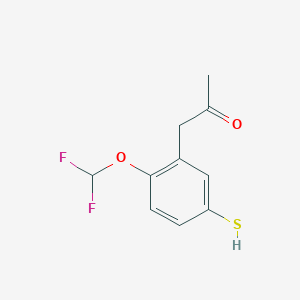
![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
